molecular formula C18H12O10 B14278091 (1R,2R)-1-(6-Carboxy-2-oxo-2H-pyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid CAS No. 171901-67-0

(1R,2R)-1-(6-Carboxy-2-oxo-2H-pyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid

Cat. No.: B14278091
CAS No.: 171901-67-0
M. Wt: 388.3 g/mol
InChI Key: ONWLJVMEYSBRMO-KBPBESRZSA-N
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Description

(1R,2R)-1-(6-Carboxy-2-oxo-2H-pyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid is a complex organic compound with a unique structure that includes both pyran and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-(6-Carboxy-2-oxo-2H-pyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the naphthalene core, followed by the introduction of the pyran ring and the carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions and the use of continuous flow reactors can enhance efficiency and yield. Purification steps, such as crystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-(6-Carboxy-2-oxo-2H-pyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-(6-Carboxy-2-oxo-2H-pyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its interactions with biological targets suggest possible applications in the treatment of diseases such as cancer and inflammation.

Industry

In industry, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it suitable for applications in areas such as polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of (1R,2R)-1-(6-Carboxy-2-oxo-2H-pyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2R)-1-(6-Carboxy-2-oxo-2H-pyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid include:

  • Ethyl acetoacetate
  • Acetylacetone
  • Diketene

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and stereochemistry. This combination allows for specific interactions with biological targets and unique reactivity in chemical transformations.

Properties

CAS No.

171901-67-0

Molecular Formula

C18H12O10

Molecular Weight

388.3 g/mol

IUPAC Name

(1R,2R)-1-(6-carboxy-2-oxopyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid

InChI

InChI=1S/C18H12O10/c19-10-4-6-3-9(15(21)22)14(17(25)26)13(8(6)5-11(10)20)7-1-2-12(16(23)24)28-18(7)27/h1-5,13-14,19-20H,(H,21,22)(H,23,24)(H,25,26)/t13-,14-/m0/s1

InChI Key

ONWLJVMEYSBRMO-KBPBESRZSA-N

Isomeric SMILES

C1=C(C(=O)OC(=C1)C(=O)O)[C@@H]2[C@H](C(=CC3=CC(=C(C=C23)O)O)C(=O)O)C(=O)O

Canonical SMILES

C1=C(C(=O)OC(=C1)C(=O)O)C2C(C(=CC3=CC(=C(C=C23)O)O)C(=O)O)C(=O)O

Origin of Product

United States

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